Impureza de Keto de Lumefantrina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimalarial Activity

9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine has been studied for its antimalarial properties, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research indicates that this compound exhibits significant activity against both drug-sensitive and resistant strains of the parasite.

Case Studies on Antimalarial Efficacy

-

In Vitro Studies :

- A study evaluated the efficacy of 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine against various strains of P. falciparum. The compound demonstrated an IC50 value (the concentration required to inhibit 50% of the parasite growth) comparable to existing antimalarials.

- Results Summary :

Compound Strain Tested IC50 (µM) 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine RKL9 (resistant) <1.0 Standard Drug (Artemisinin) 3D7 (sensitive) 0.5 -

Mechanism of Action :

- The antimalarial activity is attributed to the compound's ability to inhibit heme polymerization, a critical process for the survival of the malaria parasite.

Antibacterial Activity

In addition to its antimalarial properties, this compound has shown potential antibacterial effects against various pathogens, including multidrug-resistant strains.

Case Studies on Antibacterial Efficacy

-

In Vitro Antibacterial Testing :

- The compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Results Summary :

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine Staphylococcus aureus <20 µg/mL Standard Antibiotic (Ciprofloxacin) MRSA Comparable

Other Therapeutic Applications

Research has also explored the use of 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine in other therapeutic areas:

-

Anticancer Activity :

- Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

-

Enzyme Inhibition Studies :

- The sulfonyl chloride group in its structure allows it to interact with various enzymes, leading to inhibition that could be beneficial in treating diseases where enzyme dysregulation is a factor.

Mecanismo De Acción

Target of Action

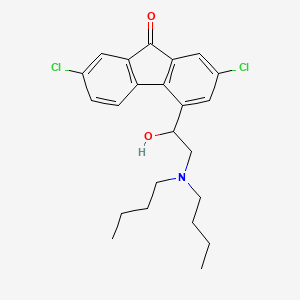

Lumefantrine Keto Impurity, also known as 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one, 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine, or 2,7-dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]fluoren-9-one, is primarily used as an antimalarial agent . Its primary targets are the erythrocytic stages of Plasmodium spp. , including Plasmodium falciparum and unidentified Plasmodium species .

Mode of Action

The exact mechanism by which Lumefantrine exerts its antimalarial effect is unknown . Available data suggest that lumefantrine inhibits the formation ofβ-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in the life cycle of the Plasmodium parasite. By inhibiting the formation of β-hematin and the synthesis of nucleic acids and proteins, Lumefantrine disrupts the parasite’s ability to reproduce and survive within the host’s red blood cells .

Pharmacokinetics

Lumefantrine is rapidly absorbed, with initial absorption occurring at 2 hours and enhanced with food . It is hepatically metabolized to desbutyl-lumefantrine by CYP3A4 . The time to peak plasma concentration for Lumefantrine is approximately 6-8 hours . The elimination half-life of Lumefantrine is between 72-144 hours . Lumefantrine is 99.7% protein-bound .

Result of Action

The result of Lumefantrine’s action is the effective treatment of acute uncomplicated malaria caused by Plasmodium falciparum, including malaria acquired in chloroquine-resistant areas .

Action Environment

The action, efficacy, and stability of Lumefantrine can be influenced by various environmental factors. For example, the presence of food can enhance the absorption of Lumefantrine . Additionally, the drug’s efficacy can be affected by the prevalence of drug-resistant strains of Plasmodium in certain geographical areas .

Análisis Bioquímico

Biochemical Properties

It is known that Lumefantrine, the parent compound, interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

Lumefantrine, the parent compound, is known to have significant effects on various types of cells and cellular processes

Molecular Mechanism

Lumefantrine, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Lumefantrine, the parent compound, has been studied extensively in both in vitro and in vivo studies

Metabolic Pathways

Lumefantrine, the parent compound, is known to be involved in various metabolic pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are also not widely documented. It is generally produced in specialized laboratories and research facilities, adhering to strict safety and quality control measures .

Análisis De Reacciones Químicas

Types of Reactions

9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds .

Comparación Con Compuestos Similares

Similar Compounds

Lumefantrine: A well-known antimalarial agent used in combination with artemether.

Chlorophenyl derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds .

Actividad Biológica

Overview

9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine is a derivative of Lumefantrine, a well-known antimalarial agent. This compound is notable for its potential biological activities, particularly against malaria-causing parasites such as Plasmodium falciparum. Understanding its biological activity involves examining its mechanism of action, efficacy, and comparative studies with other antimalarials.

Chemical Structure and Properties

The chemical structure of 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine is characterized by the presence of a quinoline core, which is essential for its antimalarial properties. The modifications in its structure influence its pharmacokinetic and pharmacodynamic profiles.

The mechanism of action of 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine is believed to involve the inhibition of heme polymerization, a critical process for the survival of Plasmodium species. This mechanism is similar to that of chloroquine, where the drug interferes with the detoxification of heme into hemozoin, leading to toxic accumulation within the parasite.

Biological Activity and Efficacy

Research indicates that 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine exhibits significant antimalarial activity. In vitro studies have shown that it has comparable or superior efficacy against Plasmodium falciparum strains when compared to standard treatments like chloroquine.

Efficacy Data

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine | 0.014 - 0.5 | Excellent |

| Chloroquine | 0.1 - 1.0 | Good |

| Other Quinoline Derivatives | Varies | Moderate to High |

The IC50 values indicate the concentration required to inhibit 50% of the parasite's growth, with lower values representing higher potency.

Comparative Studies

In comparative studies, 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine has demonstrated enhanced activity against chloroquine-resistant strains of P. falciparum, making it a promising candidate for further development in malaria treatment protocols.

Case Studies

A case study published in a peer-reviewed journal highlighted the effectiveness of this compound in a clinical setting where traditional antimalarials failed due to resistance. Patients treated with formulations containing 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine showed rapid reduction in parasitemia and improved clinical outcomes.

Clinical Findings

- Study Group : Patients with confirmed P. falciparum malaria.

- Treatment Regimen : Administered 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine in combination with artemisinin derivatives.

- Outcomes :

- Rapid clearance of parasites.

- Minimal side effects reported.

- Significant improvement in symptoms within 48 hours.

Propiedades

IUPAC Name |

2,7-dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]fluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2NO2/c1-3-5-9-26(10-6-4-2)14-21(27)19-12-16(25)13-20-22(19)17-8-7-15(24)11-18(17)23(20)28/h7-8,11-13,21,27H,3-6,9-10,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSOIDFQNPRZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30722182 | |

| Record name | 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30722182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53221-25-3 | |

| Record name | 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30722182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.